molecular formula C16H24N4O B2944060 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide CAS No. 1355559-99-7

1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2944060
CAS No.: 1355559-99-7
M. Wt: 288.395
InChI Key: ZSBWSZHACMPMCR-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, a cyano group, and a tert-butyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-12-6-5-7-16(8-12,11-17)19-14(21)13-9-18-20(10-13)15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBWSZHACMPMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyano and tert-butyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-3-carboxamide: Similar structure with a different position of the carboxamide group.

    1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-5-carboxamide: Another isomer with the carboxamide group at a different position.

Uniqueness: 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties. Its distinct structure allows for targeted applications and interactions that may not be achievable with similar compounds.

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